

# Application Notes and Protocols for NMR Spectroscopy of L-Tyrosine-4-13C

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Compound of Interest		
Compound Name:	L-Tyrosine-4-13C	
Cat. No.:	B3066422	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor to several key biomolecules, including neurotransmitters and hormones. The site-specific isotopic labeling of L-Tyrosine with 13C at the C4 position (the phenolic carbon) creates a powerful tool for nuclear magnetic resonance (NMR) spectroscopy. L-Tyrosine-4-13C serves as a precise probe for elucidating molecular structure, monitoring metabolic pathways, and investigating protein dynamics and interactions. The 13C label provides a distinct NMR signal that can be tracked in complex biological systems, offering insights that are inaccessible with unlabeled molecules.[1][2][3] This document provides detailed application notes and experimental protocols for the NMR analysis of L-Tyrosine-4-13C.

### **Data Presentation: NMR Chemical Shifts**

The chemical shifts of L-Tyrosine are sensitive to the solvent, pH, and temperature. The following table summarizes typical 1H and 13C NMR chemical shifts in an aqueous solution at neutral pH. The key feature of **L-Tyrosine-4-13C** is the prominent signal from the labeled C4 carbon.

Table 1: 1H and 13C NMR Chemical Shifts for L-Tyrosine in D<sub>2</sub>O (pH ~7.0)



Atom Position	1H Chemical Shift (ppm)	13C Chemical Shift (ppm)	Notes
C1 (C=O)	-	~177.1	Carboxyl carbon, typically broad.
C2 (Cα)	~3.93	~59.0	Alpha-carbon, attached to the amino group.
СЗ (Сβ)	~3.05 (dd)	~38.4	Beta-carbon, diastereotopic protons.
С4 (Су)	-	~157.8	13C-labeled position. Quaternary aromatic carbon attached to the hydroxyl group. Expected to be the most intense signal in a 13C spectrum of the labeled compound.[4] [5]
C5, C9 (Cδ)	~7.18 (d)	~133.5	Aromatic carbons ortho to the Cy-Cβ bond.
C6, C8 (Cε)	~6.89 (d)	~118.6	Aromatic carbons meta to the Cy-Cβ bond.
C7 (Cζ)	-	~128.5	Quaternary aromatic carbon attached to the hydroxyl group.

Data compiled from PubChem and the Human Metabolome Database.[6][7] Chemical shifts are referenced to DSS at 0.00 ppm. Actual values may vary based on experimental conditions.



# Experimental Protocols Protocol 1: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[8]

### Materials:

- L-Tyrosine-4-13C
- Deuterium oxide (D<sub>2</sub>O, 99.9%)
- Internal standard (e.g., DSS or TSP)
- Deuterated buffer components (e.g., Na<sub>2</sub>HPO<sub>4</sub>, NaH<sub>2</sub>PO<sub>4</sub> for phosphate buffer) if pH control is needed
- High-quality 5 mm NMR tubes
- Vortex mixer
- pH meter with a micro-probe

### Methodology:

- Weighing: Accurately weigh 5-10 mg of L-Tyrosine-4-13C for a typical high-field NMR spectrometer. For 13C-detect experiments, a higher concentration (20-50 mg) is beneficial.
- Dissolution: Prepare the sample in a clean, dry vial. Add approximately 0.6 mL of D₂O. L-Tyrosine has limited water solubility (~0.45 g/L at 25°C), so gentle warming or sonication may be required to fully dissolve the sample.[6]
- pH Adjustment: The chemical shifts of the α-amino and carboxyl groups are highly pH-dependent. Adjust the pH to the desired value (e.g., 7.0) by adding microliter amounts of dilute NaOD or DCl in D<sub>2</sub>O. Use a calibrated pH meter.
- Internal Standard: Add an internal standard for chemical shift referencing. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP is recommended.[9]



- Transfer: Carefully transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.
   Avoid introducing any solid particulates.
- Labeling: Label the NMR tube clearly with the sample identity.

## **Protocol 2: 1D 1H and 13C NMR Acquisition**

Purpose: To confirm the structural integrity and purity of the compound and to directly observe the 13C-labeled carbon.

Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

Software: TopSpin, VnmrJ, or equivalent.

Methodology for 1D 1H NMR:

- Insert the sample into the spectrometer and perform standard lock and shim procedures.
- Acquisition Parameters:
  - Pulse Sequence:zgpr (with water presaturation)
  - Spectral Width (SW): ~12 ppm
  - Number of Scans (NS): 16-64
  - Relaxation Delay (D1): 2 seconds
  - Acquisition Time (AQ): ~3 seconds
- Process the FID with an exponential window function (line broadening of 0.3 Hz), Fourier transform, and phase correct the spectrum. Reference the spectrum to the DSS signal at 0.00 ppm.

Methodology for 1D 13C{1H} NMR (Proton Decoupled):

- Use the same locked and shimmed sample.
- Acquisition Parameters:



- Pulse Sequence:zgpg30 (or similar with power gating for decoupling)
- Spectral Width (SW): ~200 ppm
- Number of Scans (NS): 1024 or more (as 13C is less sensitive, though the labeled site will be strong).
- Relaxation Delay (D1): 2-5 seconds
- Acquisition Time (AQ): ~1 second
- Process the FID with an exponential window function (line broadening of 1-2 Hz). The signal for C4 should be a sharp, intense singlet around 158 ppm.

# Protocol 3: 2D Heteronuclear NMR (HSQC and HMBC)

Purpose: To assign carbon signals and definitively confirm the location of the 13C label through one-bond and multiple-bond correlations.

Methodology for 2D 1H-13C HSQC:

- Setup: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
- Parameters:
  - Spectral Width (F2 1H): ~12 ppm
  - Spectral Width (F1 13C): ~160 ppm (centered on the aliphatic and aromatic region)
  - Number of Increments (F1): 256-512
  - Number of Scans (NS): 4-16 per increment
  - 1J(CH) Coupling Constant: Set to an average of 145 Hz.
- Analysis: The HSQC spectrum will show correlations for all protonated carbons (Cα, Cβ, Cδ, Cε). Crucially, no cross-peak will be observed for the labeled C4, as it has no directly attached protons.



### Methodology for 2D 1H-13C HMBC:

- Setup: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).[10]
- Parameters:
  - Spectral Widths: Similar to HSQC.
  - Number of Increments (F1): 256-512
  - Number of Scans (NS): 8-32 per increment
  - Long-Range Coupling Delay: Optimized for nJ(CH) of 8-10 Hz. This is crucial for observing
     and 3-bond correlations.
- Analysis: This is the key experiment for confirming the label position. Expect to see the following correlations to the 13C signal at ~158 ppm:
  - A 3-bond correlation from the protons on C5/C9 (H $\delta$ ).
  - A 2-bond correlation from the protons on C6/C8 (Hε). The presence of these correlations
    provides unambiguous evidence that the 13C label is at the C4 position.

## **Visualizations**



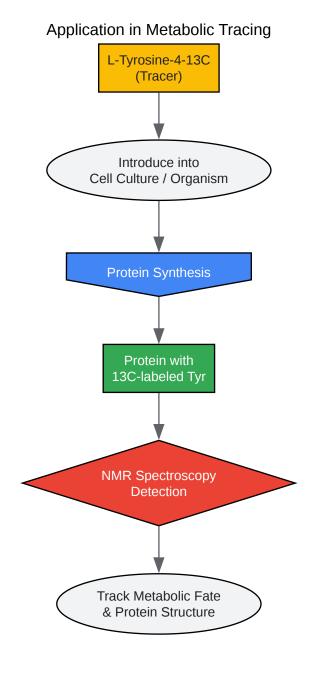
# Sample Preparation (L-Tyrosine-4-13C in D2O + DSS) Lock & Shim in Spectrometer 1D 1H Acquisition (Purity Check) Data Processing & Spectral Analysis Data Processing & Spectral Analysis

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Caption: A flowchart of the standard NMR experimental workflow.

Caption: Diagram of expected long-range HMBC correlations to C4.





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Caption: Use of L-Tyrosine-4-13C as a metabolic tracer.

# Application Notes Unambiguous Confirmation of Isotopic Labeling

The primary application for these NMR techniques is the verification of the synthesis of **L-Tyrosine-4-13C**.



- 1D 13C NMR: The proton-decoupled 13C spectrum provides the most direct evidence. A single, highly intense signal should be observed in the aromatic region (~158 ppm), corresponding to the enriched C4 carbon.[4][5] The intensity of this peak will be significantly greater than the other carbon signals at natural abundance.
- 2D HMBC NMR: This experiment provides definitive proof of the label's position. The
  observation of correlations from the aromatic protons Hδ (3 bonds away) and Hε (2 bonds
  away) to the intense C4 signal confirms its connectivity within the phenyl ring, ruling out
  labeling at any other position.[10][11]

### **Metabolic Flux and Tracer Studies**

**L-Tyrosine-4-13C** is an excellent tracer for monitoring metabolic pathways in vitro and in vivo. [1][12]

- Protein Synthesis: By providing L-Tyrosine-4-13C as the sole tyrosine source in cell-free
  protein synthesis or cell culture media, the labeled amino acid is incorporated directly into
  newly synthesized proteins.[13][14]
- Detection: The presence and intensity of the 13C-labeled tyrosine signal in the NMR spectrum of the purified protein can be used to quantify its incorporation and study protein structure. The distinct chemical shift of C4 makes it an ideal spectroscopic probe, even in large biomolecules.

## **Probing Protein Structure and Environment**

When incorporated into a protein, the chemical shift of the C4 carbon is sensitive to its local microenvironment. This sensitivity can be exploited to study:

- Protein Folding: Changes in the C4 chemical shift can indicate alterations in the local structure around the tyrosine residue as a protein folds.
- Ligand Binding: The binding of a drug or other molecule near the tyrosine residue can perturb the electronic environment, leading to a measurable change in the C4 chemical shift.
- Protonation State: The C4 chemical shift is highly sensitive to the protonation state of the phenolic hydroxyl group. Solid-state NMR studies have used [4'-13C]Tyr to demonstrate that



tyrosine residues in bacteriorhodopsin remain protonated over a wide pH range.[5] This makes it a valuable tool for studying enzyme mechanisms and pH-dependent conformational changes.

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